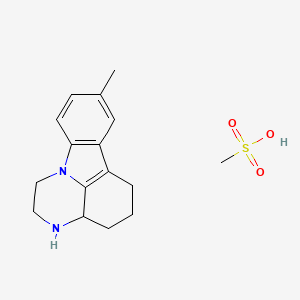

Pirlindole mesylate

Übersicht

Beschreibung

Pirlindole mesylate is a reversible and selective inhibitor of monoamine oxidase A (MAO-A). It is primarily used as an antidepressant and has shown efficacy in treating major depressive disorders and fibromyalgia. This compound also exhibits antiviral properties, particularly against enterovirus D68 and coxsackievirus B3 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pirlindolmesilat umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazino[3,2,1-jk]carbazol-Kerns: Die Kernstruktur wird durch eine Reihe von Cyclisierungsreaktionen aus geeigneten Vorstufen synthetisiert.

Methylierung: Anschließend wird die Kernstruktur methyliert, um die Methylgruppe an der gewünschten Position einzuführen.

Mesylierung: Im letzten Schritt wird die Verbindung durch Reaktion mit Methansulfonsäure in ihre Mesylatsalzform umgewandelt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Pirlindolmesilat folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Pirlindolmesilat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren und so möglicherweise ihre pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so zur Bildung von Analoga mit unterschiedlichen biologischen Aktivitäten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Pirlindolmesilat. Diese Derivate können unterschiedliche pharmakologische Eigenschaften aufweisen und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Wissenschaftliche Forschungsanwendungen

Pirlindolmesilat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien zu MAO-A-Inhibitoren und ihren Wechselwirkungen mit anderen Molekülen verwendet.

Biologie: Die Forschung konzentriert sich auf seine antiviralen Eigenschaften und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Pirlindolmesilat wird auf seine antidepressiven Wirkungen und sein Potenzial bei der Behandlung von Fibromyalgie und anderen neurologischen Erkrankungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen verwendet.

Wirkmechanismus

Pirlindolmesilat übt seine Wirkung aus, indem es selektiv und reversibel die Monoaminoxidase A (MAO-A) hemmt. Dieses Enzym ist für den Abbau von Monoaminen wie Serotonin, Noradrenalin und Dopamin verantwortlich. Durch die Hemmung von MAO-A erhöht Pirlindolmesilat den Spiegel dieser Neurotransmitter im Gehirn, was zu einer Verbesserung der Stimmung und einer Linderung von depressiven Symptomen führt. Zusätzlich wird seine antivirale Aktivität auf seine Fähigkeit zurückgeführt, die Virusreplikation zu hemmen .

Analyse Chemischer Reaktionen

Key Reaction Conditions

Critical steps involve:

-

Salt formation with methanesulfonic acid : Direct reaction of pirlindole enantiomers with the acid to form the mesylate salt .

-

Hydrogenation : Use of Pd/C catalyst and hydrogen gas to reduce intermediates, ensuring high enantiomeric purity .

-

Exothermic reactions : Sodium hydride and DMSO combinations generate dimsyl anion, which decomposes exothermically above 40°C, posing safety risks during large-scale synthesis .

| Reaction | Conditions | Outcome |

|---|---|---|

| Methanesulfonic acid | Room temperature, methanol | Mesylate salt formation |

| Hydrogenation | Pd/C, 50°C, 750 kPa pressure | Hydrochloride salt conversion |

| Dimsyl anion generation | NaH + DMSO | Exothermic decomposition risk |

Industrial Challenges

Scaling up synthesis faces hurdles:

-

Chromatography dependence : Large-scale resolution of racemic pirlindole via diastereomeric salts (e.g., with camphor-10-sulfonic acid) is costly and poorly reproducible .

-

Yield limitations : Asymmetric synthesis yields <30% for intermediates, with final enantiomeric purity requiring rigorous purification .

-

Exothermic risks : Dimsyl anion reactions necessitate strict temperature control to avoid runaway reactions .

| Challenge | Impact |

|---|---|

| Chromatography reliance | High operational costs, scalability issues |

| Low intermediate yields | Increased production costs |

| Exothermic decomposition | Safety risks in large batches |

Technical Data

Molecular Formula : C₁₅H₁₈N₂·CH₃SO₃

Molecular Weight : 322.42 g/mol

CAS Number : 207572-66-5

| Property | Value |

|---|---|

| Formula | C₁₅H₁₈N₂·CH₃SO₃ |

| Molecular Weight | 322.42 g/mol |

| CAS Registry Number | 207572-66-5 |

Enantiomer Resolution

Racemic pirlindole is resolved via diastereomeric salts with optically active acids (e.g., camphor-10-sulfonic acid). This method is efficient for small-scale production but impractical industrially due to reliance on racemic starting material and chromatographic separation .

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Pirlindole mesylate is primarily recognized for its use as an antidepressant, classified as a reversible inhibitor of monoamine oxidase A (RIMA). It has been approved in several countries for treating major depression and shows promise in managing fibromyalgia syndrome.

- Mechanism of Action : Pirlindole acts by inhibiting the MAO-A enzyme, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism helps alleviate depressive symptoms without the severe dietary restrictions typically associated with traditional MAO inhibitors .

- Clinical Efficacy : Numerous studies have demonstrated the efficacy of pirlindole in treating depression. For instance, it has shown comparable effects to placebo in certain contexts, indicating a favorable safety profile .

Inhibition of Monoamine Oxidase A (MAO-A)

Pirlindole is a selective inhibitor of MAO-A, which has significant implications for both therapeutic uses and research applications.

- Kinetic Studies : Research has shown that pirlindole exhibits competitive inhibition against MAO-A with Ki values indicating strong binding affinity (0.92 μM for human MAO A) . This competitive inhibition is crucial for understanding how pirlindole can modulate neurotransmitter levels.

- Research Applications : The compound is often utilized in studies exploring the enzymatic activity of MAO-A and its implications in neuropharmacology. For example, kinetic measurements involving pirlindole can provide insights into the enzyme's functionality under various conditions .

Antiviral Activity

Recent studies have identified this compound as a potent inhibitor of coxsackievirus B3 (CV-B3), an enterovirus that poses significant health risks.

- Screening Studies : In a screening of FDA-approved drugs, pirlindole was found to inhibit CV-B3 effectively, acting at the genome replication stage of the viral lifecycle. This discovery highlights its potential as an antiviral agent against enteroviruses .

- Mechanism of Action : The antiviral action appears to be mediated through interactions with viral protein 2C, which is critical for viral replication. Mutations in this protein conferred resistance to pirlindole, underscoring its targeted mechanism .

Summary of Research Findings

The following table summarizes key findings related to this compound's applications:

Case Studies and Clinical Insights

Several case studies have documented the effectiveness and safety profile of this compound:

- Clinical Trials : Trials have shown that patients receiving pirlindole reported significant improvements in depressive symptoms compared to control groups. The drug's favorable side effect profile makes it an attractive option for long-term management .

- Fibromyalgia Treatment : Emerging evidence suggests that pirlindole may also benefit patients suffering from fibromyalgia, potentially improving pain management without the sedative effects seen with other antidepressants .

Wirkmechanismus

Pirlindole mesylate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms. Additionally, its antiviral activity is attributed to its ability to inhibit viral replication .

Vergleich Mit ähnlichen Verbindungen

Pirlindolmesilat wird oft mit anderen MAO-A-Inhibitoren verglichen, wie z. B.:

Moclobemid: Ein weiterer reversibler MAO-A-Inhibitor, der als Antidepressivum eingesetzt wird.

Clorgylin: Ein irreversibler MAO-A-Inhibitor mit starken antidepressiven Wirkungen.

Metralindol: Eine strukturell ähnliche Verbindung zu Pirlindol mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit

Pirlindolmesilat ist einzigartig aufgrund seiner reversiblen Hemmung von MAO-A, was das Risiko von Wechselwirkungen mit Nahrungsmitteln (z. B. der „Käseeffekt“) reduziert, die üblicherweise mit irreversiblen MAO-Inhibitoren verbunden sind. Seine Doppelfunktion als Antidepressivum und antiviral unterscheidet es auch von anderen MAO-A-Inhibitoren .

Biologische Aktivität

Pirlindole mesylate is a compound with significant biological activity, primarily recognized for its role as a selective reversible inhibitor of monoamine oxidase A (MAO-A). This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant research findings regarding this compound.

This compound, a tetracyclic compound, is structurally related to the pyrazinocarbazole derivatives. It was developed in the late 1960s and has been used as an antidepressant since 1975. The compound exhibits selective and reversible inhibition of MAO-A, which is crucial for the metabolism of monoamines such as serotonin and norepinephrine. Additionally, pirlindole inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts .

Pharmacokinetics

- Bioavailability : Approximately 20-30% due to extensive first-pass metabolism.

- Tmax : Varies between 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs.

- Half-life : Exhibits two phases of elimination in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3, 10.8, and 185 hours) .

- Protein Binding : High binding affinity (95-97%) to human plasma proteins .

Clinical Applications

This compound has been primarily used for treating major depressive disorder (MDD) and fibromyalgia syndrome. Clinical trials have demonstrated its efficacy and safety profile, showing minimal side effects on cardiovascular dynamics and sensorimotor performance .

Table 1: Clinical Efficacy of this compound

| Study Type | Condition | Dosage | Outcome |

|---|---|---|---|

| RCT | MDD | 75-300 mg/day | Significant improvement in depressive symptoms |

| RCT | Fibromyalgia | 150-450 mg/day | Reduction in pain severity and improved quality of life |

| Observational | Safety Profile | Varies | No significant adverse effects reported |

Research Findings

Recent studies have expanded the understanding of pirlindole's biological activity beyond its antidepressant effects:

- Antiviral Properties : Pirlindole has shown antiviral activity against enteroviruses by inhibiting viral protein replication stages. It was found to act on viral protein 2C, suggesting a novel application in antiviral therapy .

- Toxicological Studies : Long-term studies have indicated that pirlindole does not exhibit mutagenic or carcinogenic properties at therapeutic doses .

- Comparative Studies : Research comparing this compound with other antidepressants like imipramine has highlighted its unique profile as a reversible MAO-A inhibitor with fewer dietary restrictions regarding tyramine intake .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

- A study involving patients with treatment-resistant depression showed that pirlindole significantly improved mood scores after eight weeks of treatment.

- In fibromyalgia patients, pirlindole administration resulted in a marked decrease in pain levels and improved overall functioning compared to placebo controls.

Eigenschaften

IUPAC Name |

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUYTBQAVAYLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045660 | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-66-5 | |

| Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.